N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Description
N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a hydroxy group, a phenylethyl moiety, a pyrimidinyl ring, and an oxadiazolyl group, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-11-13(12-5-2-1-3-6-12)20-14(24)7-8-15-21-17(22-25-15)16-18-9-4-10-19-16/h1-6,9-10,13,23H,7-8,11H2,(H,20,24)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAAAQVMLUSSP-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CCC2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)CCC2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step processes starting from readily available precursors. The initial steps often include the synthesis of intermediate compounds, such as 2-hydroxy-1-phenylethanone, followed by the introduction of the pyrimidinyl and oxadiazolyl groups through various cyclization and coupling reactions. The final step usually involves the formation of the amide bond under mild conditions to ensure the integrity of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but would be optimized for large-scale manufacturing. This might include the use of continuous flow reactors, scalable catalysts, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the hydroxy group, leading to the formation of ketones or carboxylic acids under strong oxidative conditions.
Reduction: : Reduction of the pyrimidinyl or oxadiazolyl rings can yield various reduced forms, depending on the reagents and conditions used.
Substitution: : The phenylethyl moiety can be subject to electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution conditions: : Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the rings, and various substituted analogs, each exhibiting different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications and applications in the synthesis of new materials and pharmaceuticals.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions due to its structural resemblance to certain natural substrates. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways.
Medicine
Medically, this compound shows potential as a lead compound in drug discovery, particularly in the development of new therapies for infectious diseases, cancer, and neurological disorders. Its diverse functional groups provide multiple points of interaction with biological targets, enhancing its therapeutic potential.
Industry
Industrially, this compound can be used in the development of new agrochemicals and as an intermediate in the production of advanced materials with specific properties, such as improved thermal stability and biodegradability.
Mechanism of Action
The mechanism by which N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group facilitates binding through hydrogen bonding, while the aromatic rings enhance hydrophobic interactions. The compound's unique structure allows it to modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-thiadiazol-5-yl)propanamide
N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,3,4-oxadiazol-5-yl)propanamide
Unique Features
Compared to its analogs, N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide stands out due to the specific placement of the hydroxy group and the unique combination of the pyrimidinyl and oxadiazolyl rings. These structural features impart distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
